4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one
Overview
Description
4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,5-dimethylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone is 456.17975526 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysts for Carbon-Carbon Bond Formation
Compounds related to phthalazinone derivatives have been synthesized and evaluated as catalysts for carbon-carbon bond formation. For example, platinum(II) NCN pincer complexes were synthesized involving cyclometalation processes and assessed for their catalytic activity in forming carbon-carbon bonds, highlighting the potential of phthalazinone derivatives in catalysis and synthetic chemistry (Fossey & Richards, 2004).
Synthesis of Aromatic Polyamides
Unsymmetrical and non-coplanar heterocyclic diamines containing the phthalazinone moiety have been synthesized and used to prepare novel poly(arylene ether amides). These polymers exhibited excellent solubility, high glass-transition temperatures, and superior thermal stability, suggesting the utility of phthalazinone derivatives in the development of high-performance polymers (Cheng, Jian, & Mao, 2002).
Proton Exchange Membranes
Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes. These materials displayed low water uptake, low swelling ratio, excellent mechanical properties, and high conductivities, indicating their potential in fuel cell applications (Liu et al., 2014).
Near-Infrared Emitting Iridium Complexes
Cationic iridium(III) complexes based on highly conjugated cyclometalated benzo[g]phthalazine derivatives were synthesized, exhibiting significant red shifts in wavelength to the near-infrared (NIR) region. These complexes demonstrated improved quantum efficiency and potential applications in NIR organic light-emitting devices (Xin et al., 2015).
Antimicrobial Activity
Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives were synthesized and evaluated for their antimicrobial activity, showing some compounds possessed significant antimicrobial properties. This suggests the potential of phthalazinone derivatives in medicinal chemistry and as antimicrobial agents (Abubshait et al., 2011).
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-17-7-8-18(2)22(15-17)25-20-5-3-4-6-21(20)26(31)29(27-25)24-16-19(9-10-23(24)30(32)33)28-11-13-34-14-12-28/h3-10,15-16H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCMOUTJBNEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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